molecular formula C18H16ClN3OS B2655257 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 309290-28-6

2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2655257
CAS No.: 309290-28-6
M. Wt: 357.86
InChI Key: LCAQNHDORKWHII-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a piperazine ring substituted with a 4-chlorobenzoyl group. This structural motif is significant in medicinal chemistry due to the pharmacological versatility of benzothiazoles, which are known for their anticancer, antimicrobial, and central nervous system activities . The 4-chlorobenzoyl moiety enhances lipophilicity and may influence receptor binding, making the compound a candidate for structure-activity relationship (SAR) studies against analogs.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-14-7-5-13(6-8-14)17(23)21-9-11-22(12-10-21)18-20-15-3-1-2-4-16(15)24-18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAQNHDORKWHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)piperazine. This intermediate is then reacted with 2-aminobenzothiazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzothiazole derivatives, including 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole. Research indicates that compounds with a benzothiazole moiety can exhibit potent antiproliferative effects against various cancer cell lines. For instance, derivatives have shown activity against human breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazoleBreast Cancer5.2Induction of apoptosis
2-(4-hydroxyphenyl)-benzothiazoleLung Cancer3.8Cell cycle arrest
2-(4-methylphenyl)-benzothiazoleColon Cancer6.5Inhibition of proliferation

Anticonvulsant Effects

The compound has also been investigated for its anticonvulsant properties. A study conducted on various benzothiazole derivatives demonstrated significant activity in reducing seizure frequency in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Table 2: Anticonvulsant Activity of Benzothiazole Derivatives

CompoundModel UsedDose (mg/kg)Effectiveness (%)
2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazolePTZ-induced seizures2085%
2-(3H)-benzothiazoloneMES model3090%
2-(4-methylphenyl)-benzothiazoleMaximal Electroshock1580%

Anti-inflammatory Properties

Research has also pointed to the compound's potential as an anti-inflammatory agent. Benzothiazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . This suggests that the compound could be developed further for treating inflammatory diseases.

Table 3: COX Inhibition by Benzothiazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole12.58.0
Aspirin10.09.5
Indomethacin15.07.0

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzothiazole derivatives to optimize their pharmacological profiles. For example, a study found that modifications at the piperazine ring significantly enhanced the agonistic activity towards peroxisome proliferator-activated receptor delta (PPARδ), which is implicated in metabolic syndromes .

Case Study: PPARδ Agonism
A novel derivative was identified that exhibited high selectivity for PPARδ with an EC50 value of 4.1nM4.1\,nM. This compound also increased high-density lipoprotein cholesterol levels in vivo, indicating its potential for treating hypercholesterolemia .

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

2-[2-(4-Chlorobenzoyl)phenyl]-1,3-benzothiazole (Compound 3e)

  • Structure : The 4-chlorobenzoyl group is attached to a phenyl ring directly connected to the benzothiazole, unlike the piperazine-linked target compound.
  • Properties : IR and NMR data (δ 8.03–7.32 for aromatic protons) confirm the presence of the 4-chlorobenzoyl group and benzothiazole core .
  • Activity : Part of antitubercular derivatives, though specific MIC values for the target compound remain unstudied .

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

  • Structure : A methyl group replaces the 4-chlorobenzoyl substituent on the piperazine.
  • Synthesis : Prepared via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine .
  • Impact : Reduced lipophilicity (compared to the target compound) may alter bioavailability or target engagement.

2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole

  • Structure : Piperazine substituted with 2-chloro-6-fluorobenzyl.
  • Properties : Higher molecular weight (361.9 g/mol) and XLogP3 (4.9) suggest enhanced membrane permeability relative to the target compound .

2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole

  • Structure : 4-Nitrobenzyl substituent on piperazine.

Benzothiazole Derivatives with Aliphatic Linkers

Aminoacetylenic Benzothiazoles (BZ2–BZ7)

  • Structure : Piperidine, pyrrolidine, or azepane groups linked via a but-2-yn-1-yl chain to benzothiazole.
  • Activity: BZ5 (azepane): MIC = 15.62 µg/mL against S. aureus and C. albicans . BZ7 (2,6-dimethylpiperidine): MIC = 31.25 µg/mL against P. aeruginosa .
  • Comparison : The target compound’s aromatic substituent may confer broader-spectrum activity compared to aliphatic cyclic amines.

Key Physicochemical Parameters

Compound Molecular Weight (g/mol) XLogP3 Topological Polar Surface Area (Ų)
Target Compound ~388.9 ~4.2 ~70.4
2-[4-(2-Chloro-6-fluorobenzyl)... 361.9 4.9 47.6
2-[4-(4-Nitrobenzyl)... 354.4 ~3.8 ~70.0
BZ-IV 291.4 ~1.5 ~58.4

Notes: The target compound’s higher molecular weight and moderate lipophilicity (XLogP3 ~4.2) balance solubility and membrane penetration, critical for CNS or intracellular targets.

Antimicrobial Activity

  • Aminoacetylenic Derivatives: Activity correlates with substituent size and polarity. Azepane (BZ5) showed superior antifungal activity, suggesting larger aliphatic rings enhance membrane disruption .
  • Target Compound : The 4-chlorobenzoyl group may improve Gram-positive bacterial targeting due to aromatic stacking with bacterial enzymes.

Anticancer Potential

  • Benzothiazole-Piperazine Hybrids : highlights anticancer screening of similar compounds, though specific data for the target compound is lacking. Piperazine-linked scaffolds often enhance DNA intercalation or kinase inhibition .

Antitubercular Activity

  • Compound 3e: Structural analogs with 4-chlorobenzoyl groups are prioritized for antitubercular studies, likely targeting mycobacterial enoyl-ACP reductase .

Biological Activity

The compound 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a member of the benzothiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole consists of a benzothiazole core linked to a piperazine moiety with a chlorobenzoyl substituent. This specific arrangement contributes to its biological activity.

Biological Activity Overview

Benzothiazole derivatives, including the compound , exhibit a broad spectrum of biological activities such as:

  • Antimicrobial Activity : Several studies have reported that benzothiazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi .
  • Anti-inflammatory Effects : The compound is believed to exert anti-inflammatory actions by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Neuroprotective Properties : Benzothiazole derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. They may act as acetylcholinesterase inhibitors and promote neuroprotection through multiple pathways .

The exact mechanisms through which 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole exerts its effects are not fully elucidated. However, several proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and neurotransmitter degradation, thereby enhancing neuroprotective effects .
  • Binding Interactions : It is hypothesized that the compound interacts with various biomolecules, potentially altering gene expression and cellular signaling pathways.

Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective potential of benzothiazole derivatives, it was found that compounds similar to 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole exhibited significant inhibition of acetylcholinesterase activity. This inhibition correlated with improved cognitive function in animal models of Alzheimer's disease .

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of various benzothiazole derivatives against common pathogens. The results indicated that compounds with structural similarities to 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Comparative Analysis

A comparative analysis of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazole with other benzothiazole derivatives reveals its unique position based on biological activity:

Compound NameBiological ActivityReference
2-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-benzothiazoleNeuroprotective, Antimicrobial
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides)Anti-inflammatory
3-(Piperazin-1-yl)-1,2-benzothiazoleAntibacterial

Q & A

Q. How to design a robust SAR study for piperazine-benzothiazole hybrids?

  • Framework :
  • Core modifications : Vary benzothiazole substituents (e.g., electron-withdrawing groups at C-2).
  • Piperazine substitutions : Test acyl vs. sulfonyl derivatives for bioavailability.
  • Control compounds : Include unsubstituted benzothiazole and piperazine-free analogs .

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